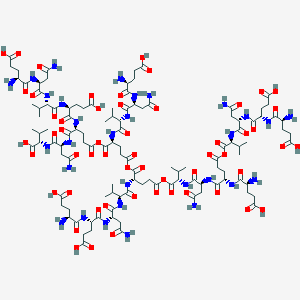

(Glutamyl-glutamyl-asparaginyl-valyl)6

説明

“(Glutamyl-glutamyl-asparaginyl-valyl)6” is a γ-glutamyl peptide . γ-glutamyl peptides are involved in glutathione metabolism and play critical roles in antioxidant defense, detoxification, and inflammation processes . They are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides .

Synthesis Analysis

The synthesis of γ-glutamyl peptides involves two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase . In particular, GSH is synthesized in the cytosol and is then translocated out of cells, where it becomes a substrate for γ-glutamyltranspeptidase (γ-GT), the first enzyme of the GSH breakdown pathway .Molecular Structure Analysis

The molecular formula of “(Glutamyl-glutamyl-asparaginyl-valyl)6” is C114H176N30O55 . It has a molecular weight of 2846.79 . The structure of γ-glutamyl peptides is supported by the three-dimensional structures of the γ-glutamyl enzyme intermediate .Chemical Reactions Analysis

γ-Glutamyltranspeptidases (γ-GTs) specifically catalyze the cleavage of the γ-glutamyl bond of GSH and the transfer of the γ-glutamyl group to water or to some amino acids and peptides . This reaction is part of the γ-glutamyl cycle that includes two ATP-dependent GSH synthesis steps .作用機序

The mechanism of action of γ-glutamyl peptides involves the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides . This process is catalyzed by γ-glutamyltranspeptidases (γ-GTs), which are involved in glutathione metabolism .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]oxy-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]oxy-1-[(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoyl]oxy-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C114H176N30O55/c1-43(2)85(139-101(181)61(37-67(120)145)133-94(174)52(118)16-28-76(157)158)107(187)130-56(20-32-80(165)166)96(176)129-58(100(180)136-64(40-70(123)148)104(184)142-88(46(7)8)110(190)191)22-33-81(167)196-111(192)59(131-108(188)86(44(3)4)140-102(182)62(38-68(121)146)134-95(175)53(119)17-29-77(159)160)23-35-82(168)197-112(193)60(132-109(189)87(45(5)6)141-103(183)63(39-69(122)147)135-97(177)54(18-30-78(161)162)126-91(171)49(115)13-25-73(151)152)24-36-84(170)199-114(195)90(48(11)12)144-106(186)66(42-72(125)150)138-99(179)57(128-93(173)51(117)15-27-75(155)156)21-34-83(169)198-113(194)89(47(9)10)143-105(185)65(41-71(124)149)137-98(178)55(19-31-79(163)164)127-92(172)50(116)14-26-74(153)154/h43-66,85-90H,13-42,115-119H2,1-12H3,(H2,120,145)(H2,121,146)(H2,122,147)(H2,123,148)(H2,124,149)(H2,125,150)(H,126,171)(H,127,172)(H,128,173)(H,129,176)(H,130,187)(H,131,188)(H,132,189)(H,133,174)(H,134,175)(H,135,177)(H,136,180)(H,137,178)(H,138,179)(H,139,181)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,144,186)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,190,191)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,85-,86-,87-,88-,89-,90-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKMFJLXRHKPNV-MVMRWILZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H176N30O55 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160781 | |

| Record name | (Glutamyl-glutamyl-asparaginyl-valyl)6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2846.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Glutamyl-glutamyl-asparaginyl-valyl)6 | |

CAS RN |

138783-15-0 | |

| Record name | (Glutamyl-glutamyl-asparaginyl-valyl)6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138783150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Glutamyl-glutamyl-asparaginyl-valyl)6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B155401.png)